4-(4-Fluoropiperidin-1-yl)aniline
Overview
Description
4-(4-Fluoropiperidin-1-yl)aniline is an organic compound that features a benzenamine core substituted with a 4-fluoro-1-piperidinyl group
Mechanism of Action
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitutions are likely to occur at the benzylic position . This could influence the compound’s interaction with its targets and result in changes to their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzenamine, 4-(4-fluoro-1-piperidinyl)- . These factors could include temperature, pH, the presence of other molecules, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoropiperidin-1-yl)aniline typically involves multiple steps, including fluorination and nucleophilic substitution reactions. One common method involves the reaction of 4-fluorobenzoyl chloride with piperidine under controlled conditions to yield the desired product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoropiperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-(4-Fluoropiperidin-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(4,4-Difluoro-1-piperidinyl) aniline: This compound is similar in structure but contains an additional fluorine atom.
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Another related compound with a different core structure but similar functional groups.
Uniqueness
4-(4-Fluoropiperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-fluoropiperidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQVPINPQYDOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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